6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a purine base with a difluoromethyl group at the 6-position and an ethyl group at the 9-position, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal catalyst, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-9-ethyl-9H-purin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-9-ethyl-9H-purin-2-amine: Contains a methyl group at the 6-position instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C8H9F2N5 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-(difluoromethyl)-9-ethylpurin-2-amine |
InChI |
InChI=1S/C8H9F2N5/c1-2-15-3-12-5-4(6(9)10)13-8(11)14-7(5)15/h3,6H,2H2,1H3,(H2,11,13,14) |
InChI Key |
STNYGMAVSZVCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.